molecular formula C23H19N5O2S2 B11400224 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11400224
M. Wt: 461.6 g/mol
InChI Key: NXANBEPQUBAHOI-UHFFFAOYSA-N
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Description

5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then alkylated using benzyl bromide under alkaline conditions . The resulting intermediate is further reacted with thiophene-2-carboxylic acid hydrazide to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the oxadiazole moiety, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl or thiophene positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazole derivatives, and various substituted analogs.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or proteins, leading to its antimicrobial or anticancer effects. The triazole and oxadiazole rings are crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-({[5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exhibits unique structural features that enhance its chemical reactivity and biological activity. The presence of both triazole and oxadiazole rings, along with the thiophene moiety, contributes to its diverse range of applications and effectiveness in various reactions .

Properties

Molecular Formula

C23H19N5O2S2

Molecular Weight

461.6 g/mol

IUPAC Name

5-[[5-benzyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C23H19N5O2S2/c1-29-18-11-9-17(10-12-18)28-20(14-16-6-3-2-4-7-16)25-26-23(28)32-15-21-24-22(27-30-21)19-8-5-13-31-19/h2-13H,14-15H2,1H3

InChI Key

NXANBEPQUBAHOI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CS4)CC5=CC=CC=C5

Origin of Product

United States

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